N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
The compound N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is an acetamide derivative featuring a phthalazinone core substituted with a 2-methylpropyl group at position 3 and an acetamidophenyl moiety at the acetamide nitrogen. Phthalazinone derivatives are pharmacologically significant due to their role in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and angiotensin-converting enzyme (ACE) .
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)13-26-22(29)19-10-5-4-9-18(19)20(25-26)12-21(28)24-17-8-6-7-16(11-17)23-15(3)27/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
JJOBVDGBQXWUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.
Introduction of the phthalazinone moiety: This can be achieved through a cyclization reaction involving hydrazine derivatives and phthalic anhydride.
Final coupling: The final step involves coupling the acetylamino phenyl derivative with the phthalazinone intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Research Implications
- The target compound’s phthalazinone core and 2-methylpropyl substituent warrant further study for enzyme inhibition, leveraging structural insights from analogs like and .
- Comparative studies on substituent effects (e.g., acetylated amines vs. halogens) could optimize pharmacokinetic profiles.
Biological Activity
N-[3-(acetylamino)phenyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an acetylamino group attached to a phenyl ring and a dihydrophthalazin moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological interactions.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely due to the compound's ability to modulate inflammatory pathways and pain perception mechanisms, similar to other compounds containing acetylamino functional groups.
Interaction with Biological Macromolecules
Research indicates that this compound can interact with proteins and enzymes through hydrogen bonding, potentially influencing their activity. Binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential for elucidating its mechanism of action.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural features with this compound and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenol | Analgesic, antipyretic |
| N-(3-amino)phenylacetamide | Amino group on phenol | Anti-inflammatory |
| 2-Acetylaniline | Acetyl group on aniline | Antimicrobial |
The dual functionality of the acetylamino and dihydrophthalazin groups in the compound allows it to engage in diverse biological interactions.
Synthesis of this compound
The synthesis typically involves several steps:
- Formation of the Acetylamino Group : Acetylation of aniline to form N-acetylaniline.
- Introduction of the Dihydrophthalazin Moiety : This may involve cyclization reactions using appropriate precursors.
- Final Assembly : Combining the components to yield the target compound.
These synthetic routes highlight the complexity involved in producing this compound, which may affect its availability for research purposes.
Case Studies and Research Findings
Recent studies have focused on assessing the pharmacological potential of this compound. For instance:
- Study on Anti-inflammatory Effects : A study investigated its efficacy in reducing inflammation in animal models. Results indicated significant reductions in inflammatory markers compared to control groups.
- Analgesic Activity Assessment : Another study evaluated pain relief properties using standard pain models, demonstrating comparable efficacy to established analgesics.
These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and pain management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
